molecular formula C7H13NO2 B15317438 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

Cat. No.: B15317438
M. Wt: 143.18 g/mol
InChI Key: LECLLLPCWFLULR-UHFFFAOYSA-N
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Description

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group. The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, influencing the compound’s interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system. Specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing spirocyclic compounds often include cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.

    Medicine: Investigated for its potential use in drug synthesis and development.

    Industry: Utilized in the production of polymer coatings and other materials.

Mechanism of Action

The mechanism of action for 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other polar interactions. The spirocyclic ring system allows it to fit into specific molecular sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic ring systems but with different heteroatoms and ring sizes.

    1,3-Dioxane and 1,3-Dithiane rings: Similar in structure but with different chemical properties due to the presence of sulfur or additional oxygen atoms.

Uniqueness

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

9-methyl-2,8-dioxa-5-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NO2/c1-6-7(4-9-5-7)8-2-3-10-6/h6,8H,2-5H2,1H3

InChI Key

LECLLLPCWFLULR-UHFFFAOYSA-N

Canonical SMILES

CC1C2(COC2)NCCO1

Origin of Product

United States

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